molecular formula C8H10F2N2O B12436378 {[2-(Difluoromethoxy)phenyl]methyl}hydrazine CAS No. 887596-66-9

{[2-(Difluoromethoxy)phenyl]methyl}hydrazine

Cat. No.: B12436378
CAS No.: 887596-66-9
M. Wt: 188.17 g/mol
InChI Key: SKFGWCMVZIQMFK-UHFFFAOYSA-N
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Description

{[2-(Difluoromethoxy)phenyl]methyl}hydrazine is a chemical compound with the molecular formula C8H10F2N2O It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Difluoromethoxy)phenyl]methyl}hydrazine typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods such as column chromatography and distillation may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

{[2-(Difluoromethoxy)phenyl]methyl}hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzoic acid, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

{[2-(Difluoromethoxy)phenyl]methyl}hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-(Difluoromethoxy)phenyl]methyl}hydrazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • {[2-(Methoxy)phenyl]methyl}hydrazine
  • {[2-(Trifluoromethoxy)phenyl]methyl}hydrazine
  • {[2-(Chloromethoxy)phenyl]methyl}hydrazine

Uniqueness

{[2-(Difluoromethoxy)phenyl]methyl}hydrazine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group influences the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

887596-66-9

Molecular Formula

C8H10F2N2O

Molecular Weight

188.17 g/mol

IUPAC Name

[2-(difluoromethoxy)phenyl]methylhydrazine

InChI

InChI=1S/C8H10F2N2O/c9-8(10)13-7-4-2-1-3-6(7)5-12-11/h1-4,8,12H,5,11H2

InChI Key

SKFGWCMVZIQMFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNN)OC(F)F

Origin of Product

United States

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